tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-21(13-8-14-21)15-9-11-16(12-10-15)22-26-19(4,5)20(6,7)27-22/h9-12H,8,13-14H2,1-7H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUCJBOQVMWQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729099 | |
| Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032528-06-5 | |
| Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclobutylamine Intermediate Synthesis
The cyclobutyl core is synthesized via [2+2] photocycloaddition of styrene derivatives or ring-closing metathesis of dienes. For example:
Boc Protection of the Amine
The cyclobutylamine is protected with di-tert-butyl dicarbonate (Boc₂O ) under mild basic conditions:
Boronic Ester Installation
The pinacol boronic ester is introduced via Suzuki-Miyaura coupling or direct borylation :
-
Method A (Coupling) :
-
Method B (Direct Borylation) :
Optimization of Critical Steps
Palladium Catalyst Selection
Comparative studies show Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in coupling efficiency (Table 1):
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | 80 | 78 | 97 |
| Pd(PPh₃)₄ | 80 | 62 | 89 |
| Pd(OAc)₂/XPhos | 100 | 71 | 93 |
Solvent Effects on Borylation
Polar aprotic solvents enhance boronic ester stability:
-
THF : Achieves 70% yield but requires strict anhydrous conditions.
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1,4-Dioxane : Higher boiling point (101°C) allows prolonged reflux without decomposition.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (ethyl acetate/hexane gradient):
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.28 (s, 12H, pinacol CH₃), 1.43 (s, 9H, Boc CH₃), 2.50–2.65 (m, 4H, cyclobutyl CH₂), 7.35 (d, J = 8.4 Hz, 2H, aromatic), 7.78 (d, J = 8.4 Hz, 2H, aromatic).
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¹¹B NMR : δ 30.2 ppm, confirming boronic ester formation.
Applications in Organic Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds. The reaction typically requires a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic ester group.
Borane Derivatives: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Used in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Employed in the synthesis of active ingredients for pesticides and herbicides.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved are specific to the type of reaction and the substrates used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity (logP) : Cyclobutyl derivatives (e.g., target compound) exhibit higher logP (~3.5) than ethyl or propyl analogs (~2.8–3.0), impacting membrane permeability .
- Thermal Stability : Cyclohexene-based analogs () show superior thermal stability (>200°C) compared to strained cyclobutyl systems (~150–170°C) .
Biological Activity
tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- IUPAC Name : tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Molecular Formula : C₁₇H₂₆BNO₄
- Molecular Weight : 319.20 g/mol
- CAS Number : 330793-01-6
- Melting Point : 166–169 °C
The biological activity of this compound is primarily attributed to its interaction with various kinase pathways. Notably:
- GSK-3β Inhibition : The compound exhibits inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell survival. Inhibitors of GSK-3β have been associated with neuroprotective effects and anti-inflammatory actions .
Inhibition Assays
A study evaluating the inhibitory activity against GSK-3β demonstrated that modifications in the compound's structure can lead to significant variations in potency. The following table summarizes the IC50 values for related compounds:
| Compound | IC50 (nM) | Remarks |
|---|---|---|
| Compound A | 8 | Potent GSK-3β inhibitor |
| Compound B | 50 | Moderate inhibition |
| tert-butyl carbamate | 20 | Effective but less potent than Compound A |
Cytotoxicity Studies
Cytotoxicity was assessed in various cell lines (HT-22 and BV-2). The results indicated that while some derivatives showed decreased cell viability at higher concentrations, tert-butyl carbamate maintained cell viability up to concentrations of 10 µM .
Case Studies
- Neuroprotection in Animal Models :
- Anti-inflammatory Effects :
Q & A
Q. Q1: What are the recommended synthetic routes for preparing tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate, and how does the choice of catalyst influence yield?
A1:
- Multi-step synthesis : Begin with a palladium-catalyzed Miyaura borylation of a halogenated precursor (e.g., 4-bromo-phenylcyclobutyl carbamate) using bis(pinacolato)diboron (B₂Pin₂) under inert conditions. This is followed by carbamate protection of the cyclobutyl amine group using Boc anhydride .
- Electrophotocatalysis : A reductive coupling approach (e.g., using Ru(bpy)₃²⁺ as a photocatalyst) enables aryl halide activation under visible light, achieving yields of 32–65% depending on the halogen (Cl vs. Br) .
- Catalyst impact : Pd(PPh₃)₄ typically provides higher yields (~80%) for Suzuki-Miyaura couplings compared to Pd(OAc)₂ (~50–60%) due to better stabilization of the active Pd(0) species .
Q. Q2: What analytical techniques are critical for confirming the structure and purity of this compound?
A2:
- NMR : ¹H and ¹³C NMR verify regioselectivity of the boronic ester and cyclobutyl carbamate groups. Key signals include the tert-butyl singlet (~1.3 ppm) and aromatic protons (~7.5–8.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+Na]⁺ at m/z 398.2490) with <2 ppm error .
- HPLC/LC-MS : Assess purity (>97%) and detect impurities from incomplete Boc protection or boronate hydrolysis .
Stability and Reactivity
Q. Q3: Under what conditions does the boronic ester moiety degrade, and how can stability be optimized during storage?
A3:
- Degradation pathways : Hydrolysis in aqueous/acidic conditions generates boronic acid, while oxidation in air may form phenolic byproducts. Thermal decomposition above 80°C releases CO and NOₓ .
- Stabilization : Store under inert gas (Ar/N₂) at 2–8°C in anhydrous solvents (e.g., THF or DMF). Use molecular sieves to scavenge moisture .
Q. Q4: How does the cyclobutyl group influence steric effects in cross-coupling reactions?
A4:
- Steric hindrance : The rigid cyclobutyl ring reduces reaction rates in Suzuki-Miyaura couplings due to restricted rotation, requiring elevated temperatures (80–100°C) or bulky ligands (e.g., SPhos) to enhance Pd coordination .
- Regioselectivity : The carbamate group directs coupling to the para position of the phenyl ring, minimizing side reactions .
Advanced Applications in Organic Synthesis
Q. Q5: How is this compound utilized in visible-light photoredox catalysis for C–C bond formation?
A5:
- Mechanism : The boronic ester acts as a radical acceptor in decarboxylative additions. Ru(bpy)₃²⁺ generates aryl radicals via single-electron transfer (SET), which couple with the boronate to form γ-amino boronic esters .
- Optimization : Use blue LEDs (450 nm) and DIPEA as a sacrificial reductant. Yields improve with electron-deficient aryl partners .
Q. Q6: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?
A6:
- Scaffold functionalization : The boronic ester enables late-stage diversification via Suzuki coupling to introduce heterocycles (e.g., imidazopyridazines) into kinase-binding motifs .
- Biological assays : After deprotection (TFA removes Boc), the free amine is conjugated to sulfonamide or urea groups to enhance target binding .
Troubleshooting and Data Contradictions
Q. Q7: How should researchers address inconsistent yields in cross-coupling reactions involving this compound?
A7:
Q. Q8: Why might NMR data for this compound vary across studies, and how can this be resolved?
A8:
Computational and Mechanistic Studies
Q. Q9: How can DFT calculations predict the reactivity of this compound in catalytic cycles?
A9:
Q. Q10: What molecular docking strategies are used to evaluate this compound’s potential as a protease inhibitor?
A10:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
